6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide, also known as CP-471, 474 or ACP-105, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized in 2004 by the pharmaceutical company Acadia Pharmaceuticals as a potential treatment for muscle wasting and osteoporosis. Since then, it has been the subject of several scientific studies that have investigated its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide, 474 works by selectively binding to androgen receptors in the body, which are primarily found in muscle and bone tissue. By binding to these receptors, it activates the signaling pathways that promote muscle and bone growth, while minimizing the unwanted side effects associated with traditional androgen therapy.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide, 474 can increase muscle mass and strength, improve bone density and reduce the risk of fractures, and improve overall physical performance. It has also been shown to have a favorable safety profile, with minimal side effects compared to traditional androgen therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide, 474 is its selectivity for androgen receptors, which allows for targeted muscle and bone growth without the unwanted side effects associated with traditional androgen therapy. However, its use in lab experiments is limited by its high cost and limited availability, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
For research include investigating its long-term safety profile, exploring its potential as a treatment for other hormone-related disorders, and developing more cost-effective methods for synthesis and production.
Métodos De Síntesis
The synthesis of 6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide, 474 involves a series of chemical reactions that start with the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. This intermediate is then reacted with 2-azido-1-(5-methyltetrazol-2-yl)ethanone to produce the key intermediate, 6-chloro-N-(2H-tetrazol-5-ylmethyl)nicotinamide. This intermediate is further reacted with 2-amino-2-methyl-1-propanol to yield the final product, 6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide, 474 has been extensively studied for its potential applications in the treatment of muscle wasting, osteoporosis, and other disorders that affect muscle and bone mass. It has also been investigated for its potential use in the treatment of prostate cancer, breast cancer, and other hormone-related cancers.
Propiedades
IUPAC Name |
6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6O/c9-6-2-1-5(3-10-6)8(16)11-4-7-12-14-15-13-7/h1-3H,4H2,(H,11,16)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRNZPRPQOHQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=NNN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.